Dimethyl-d6-cyanamide

Descripción general

Descripción

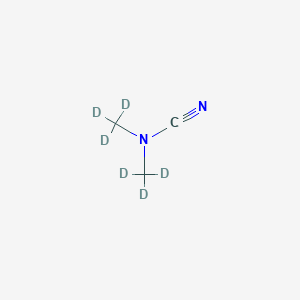

Dimethyl-d6-cyanamide is a deuterated derivative of cyanamide, which has gained significant attention in scientific research due to its potential therapeutic and industrial applications. The compound is characterized by the presence of two trideuteriomethyl groups attached to a cyanamide moiety, making it a valuable tool in various fields of study.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of bis(trideuteriomethyl)cyanamide can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . Another method involves the iron-mediated desulfurization of isothiocyanates, followed by nucleophilic addition and desulfurization . These reactions are typically rapid, facile, and can be accomplished at room temperature, providing the target product in good to excellent yields.

Industrial Production Methods

Industrial production of bis(trideuteriomethyl)cyanamide may involve large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

Dimethyl-d6-cyanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert bis(trideuteriomethyl)cyanamide into its reduced forms.

Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted cyanamide compounds.

Aplicaciones Científicas De Investigación

Scientific Research Applications

Dimethyl-d6-cyanamide has a diverse range of applications across several scientific disciplines:

Chemistry

- Reagent in Synthetic Chemistry : this compound is utilized as a reagent in synthetic chemistry, particularly in cycloaddition and aminocyanation reactions. Its deuterated nature allows for tracing and understanding reaction pathways more effectively than non-deuterated counterparts.

- Isotopic Labeling : The compound serves as a valuable isotopic label in chemical reactions, aiding in the elucidation of reaction mechanisms and kinetics.

Biology

- Biological Studies : Researchers employ this compound to study biological processes due to its unique isotopic labeling. This allows for enhanced tracking of metabolic pathways and interactions within biological systems.

- Metabolic Studies : The compound's isotopic composition can provide insights into metabolic processes, making it useful in pharmacokinetic studies.

Medicine

- Therapeutic Applications : this compound shows potential in drug development, particularly in the synthesis of new therapeutic agents. Its ability to provide detailed information about drug metabolism and distribution is invaluable for pharmaceutical research.

- Clinical Research : The compound can be used to investigate drug interactions and efficacy in clinical settings, enhancing the understanding of therapeutic mechanisms.

Industry

- Pharmaceutical Production : In industrial applications, this compound is involved in the production of various pharmaceuticals and agrochemicals. Its unique properties facilitate the synthesis of complex molecules required in these industries.

- Agrochemical Development : The compound's applications extend to agrochemicals, where it can be used to develop new pesticides or fertilizers with improved efficacy.

Case Study 1: Drug Metabolism Studies

A study utilizing this compound investigated the metabolic pathways of a new drug candidate. By incorporating this deuterated compound into the study design, researchers were able to trace the drug's metabolic fate more accurately, leading to improved understanding of its pharmacokinetics.

Case Study 2: Synthetic Pathway Elucidation

In another research project, this compound was utilized as a key reagent in a synthetic pathway aimed at developing novel agrochemicals. The deuterated nature of the compound allowed for detailed analysis of reaction intermediates, leading to optimized synthesis routes and higher yields.

Mecanismo De Acción

The mechanism of action of bis(trideuteriomethyl)cyanamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological and chemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

Dimethyl-d6-cyanamide can be compared with other similar compounds, such as:

Cyanamide: The parent compound, which is widely used in industrial applications and has a rich chemical history.

Substituted Cyanamides: Compounds with different substituents on the cyanamide moiety, which exhibit diverse reactivity and applications.

Deuterated Derivatives: Other deuterated compounds that are used in scientific research for isotopic labeling and studies.

The uniqueness of bis(trideuteriomethyl)cyanamide lies in its deuterated structure, which provides distinct advantages in research and industrial applications, such as enhanced stability and specific isotopic effects.

Actividad Biológica

Dimethyl-d6-cyanamide (CAS Number: 72142-88-2) is a deuterated derivative of cyanamide, which has garnered attention for its potential therapeutic applications and biological activities. This article explores the compound's biological activity, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Overview of this compound

This compound is characterized by two deuterated methyl groups attached to a cyanamide moiety. This unique structure allows it to participate in various chemical reactions and provides distinct advantages in research settings, particularly in isotopic labeling studies. The compound is utilized in synthetic chemistry and has potential roles in drug development and metabolic studies .

The biological activity of this compound is primarily linked to its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, initial studies suggest that it may influence cellular processes through:

- Inhibition of cell proliferation : Similar to other cyanamide derivatives, this compound may exhibit antiproliferative effects on various cancer cell lines.

- Induction of apoptosis : The compound may trigger programmed cell death in malignant cells, contributing to its anticancer properties.

- Modulation of metabolic pathways : Its deuterated nature allows for unique interactions within metabolic processes, potentially leading to altered drug metabolism profiles .

Anticancer Properties

Research indicates that this compound displays promising anticancer activity. A study evaluated its effects on several cancer cell lines, revealing significant cytotoxicity. The following table summarizes key findings related to its anticancer activity:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HL60 (Leukemia) | 3.41 | Induces apoptosis and cell cycle arrest |

| A549 (Lung Cancer) | 2.75 | Triggers apoptotic pathways |

| HeLa (Cervical) | 4.00 | Inhibits proliferation |

The IC50 values indicate the concentration required to inhibit 50% of cell viability, demonstrating the compound's effectiveness across different cancer types .

Case Studies

- Study on Leukemia Cells : In a controlled experiment involving HL60 leukemia cells, treatment with this compound resulted in a significant increase in early apoptosis markers and cell cycle arrest at the S phase. The necrosis percentage also increased notably, highlighting its potential as a therapeutic agent against leukemia .

- In Vitro Migration Assay : Another study assessed the impact of this compound on the migration of pancreatic cancer cells (SUIT-2). The compound significantly reduced migration rates compared to control treatments, suggesting its role in inhibiting metastasis .

Applications in Medicinal Chemistry

This compound's unique isotopic labeling makes it a valuable tool in medicinal chemistry for studying drug metabolism and pharmacokinetics. Its potential applications include:

Propiedades

IUPAC Name |

bis(trideuteriomethyl)cyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2/c1-5(2)3-4/h1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAGOUCJGXNLJNL-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C#N)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583540 | |

| Record name | Bis[(~2~H_3_)methyl]cyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72142-88-2 | |

| Record name | Bis[(~2~H_3_)methyl]cyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 72142-88-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.